molecular formula C23H17ClN2O2 B2552538 (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327194-05-7

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No. B2552538
CAS RN: 1327194-05-7
M. Wt: 388.85
InChI Key: XLVKNCOYXYOBAN-RWEWTDSWSA-N
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Description

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, also known as CCIC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCIC belongs to the class of chromene derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine binding site of tubulin, thereby preventing the formation of microtubules and disrupting the normal cell cycle. This results in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species (ROS) in cells. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide as a research tool is its potent anticancer activity, which makes it a promising candidate for the development of novel cancer therapeutics. However, one of the major limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. Additionally, the toxicity and side effects of this compound on normal cells and tissues need to be further studied and evaluated.

Future Directions

There are several future directions for research involving (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, including:
1. The development of novel formulations and delivery systems to improve the solubility and bioavailability of this compound in vivo.
2. The evaluation of the toxicity and side effects of this compound on normal cells and tissues, and the identification of potential biomarkers for monitoring its therapeutic efficacy.
3. The investigation of the synergistic effects of this compound with other anticancer agents, such as chemotherapy drugs and immunotherapy agents.
4. The identification of the molecular targets and signaling pathways involved in the anticancer activity of this compound, and the development of novel drugs and therapies targeting these pathways.
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of cancer therapeutics. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Synthesis Methods

The synthesis of (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves the reaction of 3-chloro-4-methyl aniline with salicylaldehyde in the presence of a suitable catalyst, followed by the addition of N-phenyl maleimide and refluxing in ethanol. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. One of the major areas of research involving this compound is its anticancer properties. This compound has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

2-(3-chloro-4-methylphenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c1-15-11-12-18(14-20(15)24)26-23-19(13-16-7-5-6-10-21(16)28-23)22(27)25-17-8-3-2-4-9-17/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVKNCOYXYOBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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